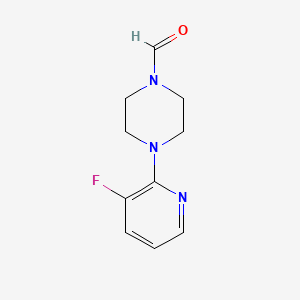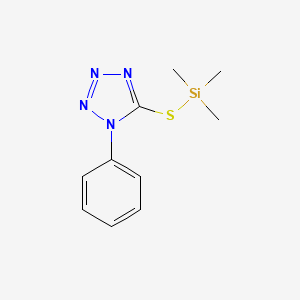![molecular formula C18H42IO3PSi B14418553 Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide CAS No. 83366-15-8](/img/structure/B14418553.png)
Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide is a phosphonium-based ionic liquid. This compound is known for its unique combination of organic and inorganic properties, making it valuable in various scientific and industrial applications. It is characterized by the presence of a phosphonium cation and an iodide anion, along with a trimethoxysilyl functional group that imparts additional reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide typically involves the reaction of tributylphosphine with 3-(trimethoxysilyl)propyl iodide. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:
[ \text{P(C}_4\text{H}_9\text{)}_3 + \text{I(CH}_2\text{)}_3\text{Si(OCH}_3\text{)}_3 \rightarrow \text{[P(C}_4\text{H}_9\text{)}_3\text{(CH}_2\text{)}_3\text{Si(OCH}_3\text{)}_3\text{]}+\text{I}- ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phosphonium center, leading to the formation of phosphine oxides.
Substitution: The trimethoxysilyl group can participate in substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and methanol.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Nucleophiles: Alcohols, amines, and other nucleophiles can be used for substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.
Major Products:
Phosphine Oxides: Formed from oxidation reactions.
Substituted Silanes: Formed from substitution reactions.
Silanols and Methanol: Formed from hydrolysis reactions.
Aplicaciones Científicas De Investigación
Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its ionic liquid properties.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as hybrid organic-inorganic composites, and in separation processes, including metal ion extraction and gas adsorption.
Mecanismo De Acción
The mechanism of action of Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide involves its ability to interact with various molecular targets through its phosphonium and trimethoxysilyl groups. The phosphonium center can engage in ionic interactions, while the trimethoxysilyl group can form covalent bonds with hydroxyl groups on surfaces or biomolecules. These interactions enable the compound to act as a catalyst, stabilizer, or modifier in different applications.
Comparación Con Compuestos Similares
Tributylphosphine: A simpler phosphine compound without the trimethoxysilyl group.
3-(Trimethoxysilyl)propylamine: Contains the trimethoxysilyl group but lacks the phosphonium center.
Tributyl[3-(sulfopropyl)]phosphonium hydrogen sulfate: Another phosphonium-based ionic liquid with a different functional group.
Uniqueness: Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide is unique due to its combination of a phosphonium center and a trimethoxysilyl group. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds that lack one of these functional groups.
Propiedades
Número CAS |
83366-15-8 |
|---|---|
Fórmula molecular |
C18H42IO3PSi |
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
tributyl(3-trimethoxysilylpropyl)phosphanium;iodide |
InChI |
InChI=1S/C18H42O3PSi.HI/c1-7-10-14-22(15-11-8-2,16-12-9-3)17-13-18-23(19-4,20-5)21-6;/h7-18H2,1-6H3;1H/q+1;/p-1 |
Clave InChI |
DMSHYNFACJGHMR-UHFFFAOYSA-M |
SMILES canónico |
CCCC[P+](CCCC)(CCCC)CCC[Si](OC)(OC)OC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



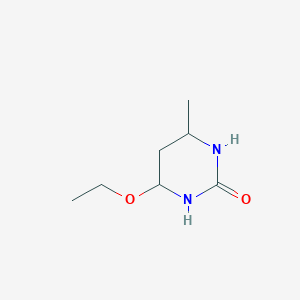
![4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol](/img/structure/B14418475.png)
![[1,2]Oxathiino[5,6-g][1,3]benzothiazole](/img/structure/B14418486.png)
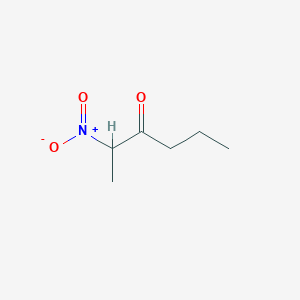
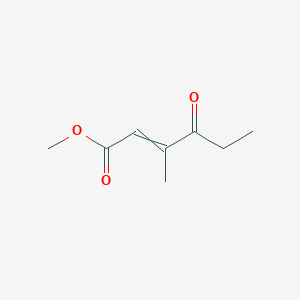
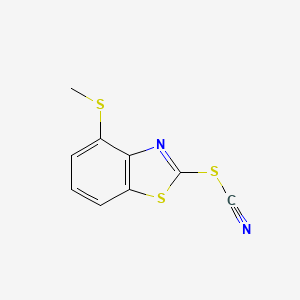
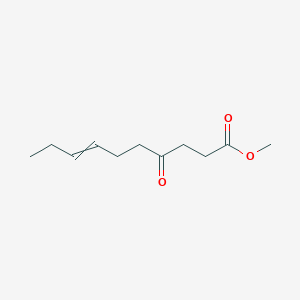
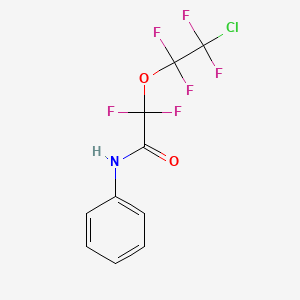
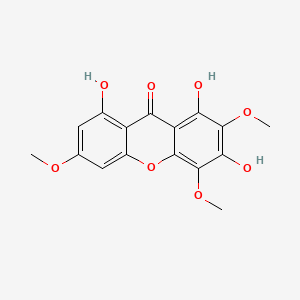

![2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14418522.png)
